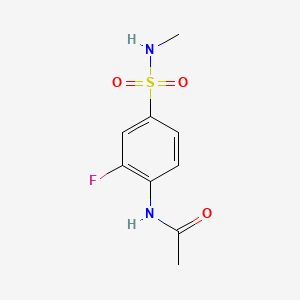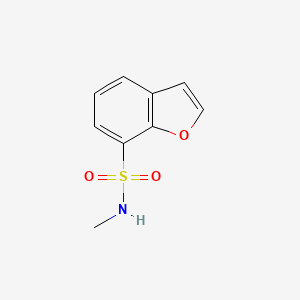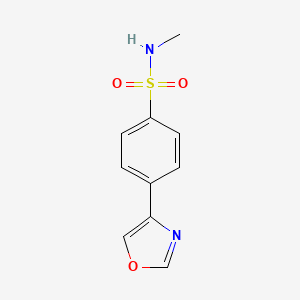
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide, or 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95%, is a chemical compound that has found a variety of uses in scientific research and applications. It is a white solid that is soluble in water and has a melting point of approximately 200°C. Its chemical formula is C6H6BrFNO2S. This compound has been used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by promoting the formation of carbon-carbon bonds. Additionally, it is thought to act as a reagent in the synthesis of organometallic compounds by facilitating the formation of metal-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% are not yet fully understood. However, it is believed to have some effect on the metabolism of certain organic compounds, as well as on the synthesis of organometallic compounds. Additionally, it is thought to have some effect on the activity of certain enzymes, although the exact mechanism of action is not yet known.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% in laboratory experiments include its high solubility in water, its ability to act as a catalyst in the synthesis of organic compounds, and its ability to act as a reagent in the synthesis of organometallic compounds. Additionally, it is relatively easy to synthesize and is relatively inexpensive.
The major limitation of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is that its exact mechanism of action is not yet fully understood. Additionally, it is not known whether it has any effect on the activity of certain enzymes or on the metabolism of certain organic compounds.
Future Directions
Future research on 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% should focus on further elucidating its mechanism of action, as well as its effects on the activity of certain enzymes and on the metabolism of certain organic compounds. Additionally, further research should be conducted on its potential applications in the synthesis of polymers and organometallic compounds. Other potential future directions include the development of new synthesis methods and the optimization of existing synthesis methods. Additionally, research should focus on the development of new uses for 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95%, such as in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is relatively simple. It can be synthesized by the reaction of 2-bromo-3-fluoro-N-methylbenzenesulfonamide with anhydrous hydrochloric acid. This reaction produces the desired product in high yields. The reaction is typically performed in a flask with a reflux condenser, and the reaction is monitored by thin-layer chromatography.
Scientific Research Applications
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of organofluorine compounds. Additionally, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.
properties
IUPAC Name |
2-bromo-3-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDCMFMUGQXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287895.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287900.png)
![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287902.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287910.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287929.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287935.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)
![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287975.png)

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287982.png)
